(Phenylthio)acetic acid, propyl ester
Description
Properties
CAS No. |
174872-90-3 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
propyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
PGNCCKPNZYBMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Fischer esterification involves direct condensation of (phenylthio)acetic acid with excess propanol under acidic catalysis. This equilibrium-driven process is optimized by water removal via Dean-Stark distillation or molecular sieves.
Reaction Scheme :
$$
\text{(Phenylthio)acetic acid} + \text{Propanol} \xrightarrow{\text{H}^+} \text{(Phenylthio)acetic acid, propyl ester} + \text{H}_2\text{O}
$$
Experimental Conditions
Optimization Insights
- Excess Alcohol : Molar ratios of 3:1 (propanol:acid) shift equilibrium toward ester formation.
- Catalyst Load : 5–10 mol% Amberlyst-15 enables recyclability and simplifies purification.
Alkylation of Phenylthiol with Propyl Bromoacetate
Reaction Overview
This method employs nucleophilic substitution, where phenylthiol reacts with propyl bromoacetate in basic conditions to form the target ester.
Reaction Scheme :
$$
\text{PhSH} + \text{BrCH}2\text{COOPr} \xrightarrow{\text{Base}} \text{PhSCH}2\text{COOPr} + \text{HBr}
$$
Experimental Conditions
Key Advantages
- Avoids acidic conditions, suitable for acid-sensitive substrates.
- High regioselectivity due to the electrophilic α-carbon in bromoacetate.
Acylation of Propanol with (Phenylthio)acetyl Chloride
Reaction Overview
(Phenylthio)acetyl chloride, prepared from (phenylthio)acetic acid and thionyl chloride (SOCl$$_2$$), reacts with propanol under mild conditions.
Reaction Scheme :
- Acid Chloride Formation:
$$
\text{(Phenylthio)acetic acid} + \text{SOCl}2 \rightarrow \text{(Phenylthio)acetyl chloride} + \text{SO}2 + \text{HCl}
$$ - Esterification:
$$
\text{(Phenylthio)acetyl chloride} + \text{Propanol} \xrightarrow{\text{Base}} \text{this compound}
$$
Experimental Conditions
Limitations
- Handling corrosive thionyl chloride requires rigorous safety protocols.
- Moisture-sensitive intermediates necessitate anhydrous conditions.
Transesterification of Methyl (Phenylthio)acetate with Propanol
Reaction Overview
Transesterification involves exchanging the alkoxy group of an existing ester (e.g., methyl ester) with propanol, catalyzed by acid or base.
Reaction Scheme :
$$
\text{Methyl (phenylthio)acetate} + \text{Propanol} \xrightarrow{\text{H}^+/\text{OH}^-} \text{this compound} + \text{Methanol}
$$
Experimental Conditions
Industrial Relevance
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 60–85 | 6–12 h | Simple setup; scalable | Equilibrium limits yield |
| Alkylation of Thiol | 70–90 | 2–6 h | High selectivity; no acid | Requires anhydrous conditions |
| Acylation via Acid Chloride | 80–95 | 1–3 h | High efficiency; fast kinetics | Hazardous reagents (SOCl$$_2$$) |
| Transesterification | 65–75 | 4–8 h | Cost-effective for bulk production | Moderate yields; methanol removal needed |
Chemical Reactions Analysis
Types of Reactions
(Phenylthio)acetic acid, propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent, such as ethanol or dichloromethane.
Major Products Formed
Hydrolysis: (Phenylthio)acetic acid and propanol.
Reduction: (Phenylthio)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Recent studies have indicated that (phenylthio)acetic acid derivatives can exhibit significant biological activity. For instance, compounds similar to (phenylthio)acetic acid have been investigated for their potential as anti-inflammatory agents and analgesics. Research suggests that the incorporation of the phenylthio group enhances the pharmacological profile of these esters, making them candidates for further drug development .
Antioxidant Activity
Research has also explored the antioxidant properties of (phenylthio)acetic acid derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that specific derivatives possess significant free radical scavenging activity, indicating their potential use in nutraceuticals and functional foods .
Industrial Applications
The compound can act as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials .
Synthesis Optimization Study
A study conducted on optimizing the synthesis of (phenylthio)acetic acid derivatives highlighted the importance of reaction conditions such as temperature, catalyst type, and reactant concentration on yield and purity. The findings suggested that specific conditions could enhance the efficiency of the esterification process significantly .
Antioxidant Efficacy Analysis
In a comparative analysis of several phenylthio derivatives, this compound demonstrated superior antioxidant properties compared to other tested compounds. This study emphasized its potential application in health supplements aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of (Phenylthio)acetic acid, propyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release (phenylthio)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Notes on Data Limitations
- Discrepancies in reported properties (e.g., boiling point of 622.83 K in ) likely stem from formatting errors or misattribution; further experimental validation is needed.
- The provided evidence lacks comprehensive toxicity or solubility data for this compound, necessitating caution in application assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
